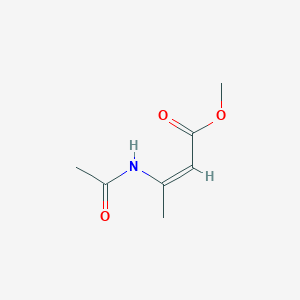![molecular formula C13H9NO B3149778 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 6781-76-6](/img/structure/B3149778.png)
6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is based on two benzene rings linked at the [1,1’] position . The InChI code for the compound “2- (6-Hydroxy- [1,1’-biphenyl]-3-carbonyl)benzoic acid” is1S/C20H14O4/c21-18-11-10-14 (12-17 (18)13-6-2-1-3-7-13)19 (22)15-8-4-5-9-16 (15)20 (23)24/h1-12,21H, (H,23,24) .
Scientific Research Applications
Palladium-Catalyzed Arylation in Synthesis
A study highlights the use of a palladium-catalyzed arylation process in the synthesis of a GABA(A) alpha(2/3)-selective agonist, demonstrating the significance of 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile derivatives in medicinal chemistry (Gauthier et al., 2005).
Liquid Crystalline Mixtures
Research on liquid crystalline mixtures includes the use of compounds related to 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile. These studies explore the transition temperature, optical texture, and molecular polarizability in such mixtures (Shahina et al., 2016).
Corrosion Inhibition
Novel quinoline derivatives, including those structurally related to 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, have been investigated for their corrosion inhibition properties against the corrosion of iron. This research uses quantum chemical and molecular dynamics simulation approaches (Erdoğan et al., 2017).
Antioxidant Activity
A study on novel 6-hydroxychroman-2-carbonitrile compounds, closely related to 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, investigated their antioxidant activity against myocardial phospholipid peroxidation, showing potential therapeutic applications (Janero et al., 1990).
Solvent Interaction Studies
The interaction of dihydropyridine derivatives, which include 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile analogs, in solvents like dimethyl sulfoxide, has been studied, providing insights into solute-solvent interactions (Baluja & Talaviya, 2016).
Phase Behavior in Liquid Crystals
Research on 4'-w-Hexyl-Biphenyl-4-Carbonitrile (6CB) and 4'-w-Heptyl-Biphenyl-4-Carbonitrile (7CB), compounds structurally similar to 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, focuses on their phase behavior under various temperature and pressure conditions, contributing to the understanding of liquid crystal technology (Sandmann & Würflinger, 1998).
Chemical Transformations under Nucleophilic Conditions
A study investigated the reactivity of 6-methylchromone-3-carbonitrile, similar to 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, under nucleophilic conditions, leading to the synthesis of various heterocyclic systems, relevant in organic chemistry and pharmaceutical research (Ibrahim & El-Gohary, 2016).
Corrosion Inhibition in Mild Steel
Pyranopyrazole derivatives, structurally akin to 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, were synthesized and evaluated as corrosion inhibitors for mild steel, indicating their potential industrial applications (Yadav et al., 2016).
Mechanism of Action
Target of Action
The primary target of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane-bound serine hydrolase and a part of the endocannabinoid system (ECS), which comprises the cannabinoid receptors (CB1 and CB2), endogenous ligands termed endocannabinoids (anandamide and oleamide), transporters, and enzymes . FAAH plays a key role in the hydrolysis of a number of primary and secondary fatty acid amides, controlling the levels of the neuromodulatory endocannabinoids in the ECS .
Mode of Action
6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile interacts with its target, FAAH, by inhibiting its function . This inhibition is achieved through the carbamylation of the catalytic nucleophilic Ser241 and the O-biaryl group as the leaving group . This interaction results in changes in the levels of neuromodulatory endocannabinoids in the ECS .
Biochemical Pathways
It is known that faah plays a key role in the hydrolysis of a number of primary and secondary fatty acid amides . Therefore, the inhibition of FAAH by 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound should be stored in a dry environment at room temperature for optimal stability .
Result of Action
The inhibition of FAAH by 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile leads to changes in the levels of neuromodulatory endocannabinoids in the ECS . This can result in various molecular and cellular effects, including analgesic, anti-inflammatory, anxiolytic, and anti-depression effects in animal models .
properties
IUPAC Name |
4-hydroxy-3-phenylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRBQQPRNWXECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)









![1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one](/img/structure/B3149783.png)
